Pergolide sulfoxide-d7
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Overview
Description
Pergolide sulfoxide-d7 is a deuterated labeled version of Pergolide sulfoxide. It is primarily used in research as a stable isotope-labeled compound. The deuterium atoms replace hydrogen atoms in the molecule, which can significantly affect the pharmacokinetic and metabolic profiles of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pergolide sulfoxide-d7 involves the incorporation of deuterium into the Pergolide sulfoxide molecule. This process typically includes the use of deuterated reagents and solvents to ensure the replacement of hydrogen atoms with deuterium. The reaction conditions must be carefully controlled to achieve high purity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the safety and efficiency of the production process. The final product is subjected to rigorous quality control measures to ensure its purity and stability .
Chemical Reactions Analysis
Types of Reactions
Pergolide sulfoxide-d7 can undergo various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to sulfone.
Reduction: The sulfoxide group can be reduced back to the sulfide.
Substitution: The deuterium atoms can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Various nucleophiles can be used to replace deuterium atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield Pergolide sulfone-d7, while reduction can produce Pergolide sulfide-d7 .
Scientific Research Applications
Pergolide sulfoxide-d7 is widely used in scientific research, including:
Mechanism of Action
Pergolide sulfoxide-d7, like Pergolide sulfoxide, acts as a dopamine receptor agonist. It primarily targets dopamine D2 and D3 receptors, as well as alpha2- and alpha1-adrenergic receptors. The compound mimics the action of dopamine, leading to increased receptor activity. This mechanism is crucial in the treatment of Parkinson’s disease, where dopamine levels are significantly reduced .
Comparison with Similar Compounds
Similar Compounds
Pergolide sulfoxide: The non-deuterated version of Pergolide sulfoxide.
Pergolide mesylate: Another derivative of Pergolide used in the treatment of Parkinson’s disease.
Cabergoline: A dopamine receptor agonist with similar pharmacological properties.
Uniqueness
Pergolide sulfoxide-d7 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium labeling allows for precise tracking and analysis of the compound in various studies, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C20H28N2OS |
---|---|
Molecular Weight |
351.6 g/mol |
IUPAC Name |
(6aR,9R,10aR)-7-(1,1,2,2,3,3,3-heptadeuteriopropyl)-6a-methyl-9-(methylsulfinylmethyl)-4,6,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline |
InChI |
InChI=1S/C20H28N2OS/c1-4-8-22-12-14(13-24(3)23)9-17-16-6-5-7-18-19(16)15(11-21-18)10-20(17,22)2/h5-7,11,14,17,21H,4,8-10,12-13H2,1-3H3/t14-,17-,20-,24?/m1/s1/i1D3,4D2,8D2 |
InChI Key |
ZUBVRZCVZRFGTC-KNOKGPEPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N1C[C@@H](C[C@H]2[C@]1(CC3=CNC4=CC=CC2=C34)C)CS(=O)C |
Canonical SMILES |
CCCN1CC(CC2C1(CC3=CNC4=CC=CC2=C34)C)CS(=O)C |
Origin of Product |
United States |
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